molecular formula C19H17ClN2O4 B2810278 N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide CAS No. 887892-18-4

N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide

Katalognummer: B2810278
CAS-Nummer: 887892-18-4
Molekulargewicht: 372.81
InChI-Schlüssel: OJONOUSUBFONJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted at position 2 with a carboxamide group and at position 3 with a 2-ethoxyacetamido moiety.

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-2-25-11-16(23)22-17-14-5-3-4-6-15(14)26-18(17)19(24)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJONOUSUBFONJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Structure:

  • Molecular Formula: C19H17ClN2O4
  • Molecular Weight: 372.8023
  • CAS Number: 888464-25-3
  • SMILES Representation: CCOCC(=O)Nc1c(oc2c1cccc2)C(=O)Nc1cccc(c1)Cl

The compound features a benzofuran core substituted with a 4-chlorophenyl group and an ethoxyacetamido moiety, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines.

StudyCompoundBiological ActivityFindings
Basak et al. (2008)N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamideInhibitor of CCR2 and CCR9Demonstrated potential in treating CCR-related diseases .
Kolehmainen et al. (2003)Various benzofuran derivativesCytotoxicity against cancer cellsInduced apoptosis in HeLa cells .

The proposed mechanism involves the interaction of the compound with specific cellular pathways related to cancer progression. For example, inhibition of the CCR2 and CCR9 receptors is linked to reduced tumor metastasis and improved therapeutic outcomes in cancer models .

Case Studies

  • Case Study on Anticancer Efficacy:
    A study investigated the effects of N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent.
  • In Vivo Studies:
    Animal models treated with the compound showed reduced tumor growth rates compared to control groups, further supporting its anticancer potential.

Toxicity and Safety

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide has a favorable safety margin, but further investigations are necessary to confirm these findings.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds reveals that while many exhibit similar biological activities, variations in substitution patterns can significantly alter their efficacy and safety profiles.

CompoundAnticancer ActivityToxicity Level
N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamideHighLow
N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamideModerateModerate
3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamideLowHigh

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Benzofuran Moieties

Benzofuran derivatives are widely explored for their biological activities. A closely related compound, N-{3-[4-(3-acetamidophenyl)piperidin-1-yl]propyl}-5-(4-chlorophenyl)benzofuran-2-carboxamide (CAS: 1603881-16-8), shares the benzofuran-2-carboxamide scaffold but incorporates a piperidinyl-propyl linker and an acetamidophenyl group. This structural variation introduces a basic nitrogen, which may enhance solubility and blood-brain barrier penetration compared to the ethoxyacetamido group in the parent compound .

Chlorophenyl-Containing Derivatives

The 4-chlorophenyl group is a common pharmacophore in drug design. Ibipinabant (C23H20Cl2N4O2S), a pyrazole-carboximidamide derivative, also features a 4-chlorophenyl sulfonyl group. While Ibipinabant’s primary target is the cannabinoid receptor, the chlorophenyl moiety in both compounds likely contributes to hydrophobic interactions with binding pockets .

Ethoxyacetamido-Functionalized Compounds

The 2-ethoxyacetamido group in the main compound is distinct from the sulfamoyl and thiazole substituents seen in methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate (C20H19ClN4O4S2). The ethoxyacetamido group may offer improved metabolic stability compared to sulfonamide or thiazole groups, which are prone to enzymatic hydrolysis .

Data Tables

Table 1: Structural and Molecular Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target (Inferred) Reference
N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide Not available Not available Benzofuran-2-carboxamide, 3-(2-ethoxyacetamido), N-(4-chlorophenyl) Undisclosed
Ibipinabant C23H20Cl2N4O2S 487.40 Pyrazole-carboximidamide, 4-chlorophenyl sulfonyl Cannabinoid receptor
Methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate C20H19ClN4O4S2 503.98 Thiazol-2-yl, sulfamoyl, chlorophenyl Undisclosed
N-{3-[4-(3-acetamidophenyl)piperidin-1-yl]propyl}-5-(4-chlorophenyl)benzofuran-2-carboxamide C31H32ClN3O3 530.066 Benzofuran-2-carboxamide, piperidinyl, acetamidophenyl Undisclosed

Research Findings and Implications

  • Synthetic Flexibility : The main compound’s benzofuran core allows modular substitution, as demonstrated by analogues in and . Ethoxyacetamido and piperidinyl groups can be strategically introduced to optimize bioavailability .
  • Pharmacological Potential: The chlorophenyl group’s prevalence in Ibipinabant and the main compound suggests shared targeting of hydrophobic binding sites, though specific activity data remain unexplored in the provided sources.

Q & A

Q. Advanced

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
  • Scaffold hopping : Compare benzofuran cores to indole or pyrrole analogs to assess ring rigidity effects on activity.
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) using DFT calculations .

How is reaction progress monitored during synthesis?

Q. Basic

  • Thin-layer chromatography (TLC) : Use silica plates with UV visualization to track intermediates.
  • HPLC : Quantify purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
  • In situ FTIR : Monitor disappearance of carboxylic acid peaks (1700–1750 cm⁻¹) during amide formation .

What computational tools predict pharmacokinetic properties?

Q. Advanced

  • ADMET prediction : SwissADME or ADMETLab to estimate logP (≈3.2), solubility (≈2.1 mg/mL), and CYP450 interactions.
  • Molecular docking : AutoDock Vina to simulate binding poses in target proteins (e.g., COX-2 active site) .
  • QSAR models : Corrogate substituent electronegativity with bioactivity using partial least squares regression .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.